N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide
Brand Name: Vulcanchem
CAS No.: 721415-84-5
VCID: VC4387294
InChI: InChI=1S/C27H29ClN2O2/c1-26(2,3)19-11-7-17(8-12-19)23-21(16-29)25(30-22(31)15-28)32-24(23)18-9-13-20(14-10-18)27(4,5)6/h7-14H,15H2,1-6H3,(H,30,31)
SMILES: CC(C)(C)C1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)CCl)C3=CC=C(C=C3)C(C)(C)C
Molecular Formula: C27H29ClN2O2
Molecular Weight: 448.99

N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide

CAS No.: 721415-84-5

Cat. No.: VC4387294

Molecular Formula: C27H29ClN2O2

Molecular Weight: 448.99

* For research use only. Not for human or veterinary use.

N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide - 721415-84-5

Specification

CAS No. 721415-84-5
Molecular Formula C27H29ClN2O2
Molecular Weight 448.99
IUPAC Name N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide
Standard InChI InChI=1S/C27H29ClN2O2/c1-26(2,3)19-11-7-17(8-12-19)23-21(16-29)25(30-22(31)15-28)32-24(23)18-9-13-20(14-10-18)27(4,5)6/h7-14H,15H2,1-6H3,(H,30,31)
Standard InChI Key DFHAPSDYAJQNOT-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)CCl)C3=CC=C(C=C3)C(C)(C)C

Introduction

Chemical Identity and Structural Features

The compound’s systematic name, N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide, delineates its molecular framework:

  • Furan backbone: A five-membered oxygen-containing heterocycle with substitutions at positions 2, 3, 4, and 5.

  • 4-tert-Butylphenyl groups: Bulky aromatic substituents at positions 4 and 5, known to enhance lipophilicity and steric hindrance .

  • Cyano group (-CN): At position 3, contributing to electronic effects and potential hydrogen-bonding interactions.

  • 2-Chloroacetamide moiety: At position 2, introducing electrophilic reactivity and hydrogen-bonding capacity .

Table 1: Key Molecular Descriptors

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₃₀H₃₄ClN₂O₂Derived from
Molecular Weight514.06 g/molCalculated
Topological Polar SA~85 ŲEstimated from
LogP (Octanol-Water)~6.2Predicted via

The tert-butyl groups significantly influence solubility and crystallinity, as seen in related compounds like N-(4-tert-butylphenyl)-2-chloroacetamide, which exhibits a density of 1.125 g/cm³ and boiling point of 364.3°C .

Synthetic Routes and Precursor Chemistry

Synthesis of this compound likely involves multi-step strategies, drawing from methodologies used for analogous furan derivatives:

Furan Core Construction

  • Paal-Knorr Synthesis: Cyclization of 1,4-diketones with ammonium acetate to form the furan ring .

  • Cyano Group Introduction: Nitrile installation via nucleophilic substitution or Sandmeyer-type reactions.

Substituent Attachment

  • Buchwald-Hartwig Amination: For coupling chloroacetamide to the furan ring .

  • Suzuki-Miyaura Cross-Coupling: To install 4-tert-butylphenyl groups using boronic acid derivatives .

A representative pathway inferred from involves:

  • Oxidative dehydrogenation of a benzyl alcohol precursor using MnO₂ to generate aldehyde intermediates.

  • Reductive amination with chloroacetamide under NaB(OAc)₃H catalysis.

Physicochemical Properties

Thermal Stability

  • Melting Point: Estimated >200°C based on tert-butylphenyl analogs .

  • Boiling Point: Likely exceeds 400°C due to high molecular weight and aromaticity .

Solubility Profile

SolventSolubility (mg/mL)Rationale
Dichloromethane~50High lipophilicity
Water<0.1Nonpolar substituents
DMSO~20Polar aprotic compatibility

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